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Compound of Interest

Compound Name: DS-1040 Tosylate

Cat. No.: B560596 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DS-1040 tosylate, a novel, orally

available, small-molecule inhibitor of activated thrombin-activatable fibrinolysis inhibitor

(TAFIa). DS-1040 is under investigation as a potential therapeutic agent to enhance fibrinolysis

in the treatment of thromboembolic diseases. This document synthesizes preclinical and

clinical data, offering a detailed look at its mechanism of action, pharmacological profile, and

the experimental protocols used in its evaluation.

Core Mechanism of Action
DS-1040 enhances the body's natural clot-dissolving process by inhibiting TAFIa. TAFIa, also

known as carboxypeptidase U, plays a crucial role in attenuating fibrinolysis by removing C-

terminal lysine and arginine residues from partially degraded fibrin. These residues are

essential binding sites for plasminogen and tissue plasminogen activator (t-PA), and their

removal slows down the process of clot dissolution. By inhibiting TAFIa, DS-1040 preserves

these binding sites, thereby promoting plasminogen activation and accelerating the breakdown

of fibrin clots.[1]
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Mechanism of action of DS-1040 in the fibrinolytic pathway.
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Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of

DS-1040.

Table 1: In Vitro Inhibitory Activity
Target IC50 (nmol/L) Selectivity Reference

Human TAFIa 5.92
Highly selective over

CPN
[1]

Carboxypeptidase N

(CPN)
3,020,000 [1]

Table 2: Preclinical In Vivo Efficacy (Rat
Microthrombosis Model)

Administration Effect Observation Reference

Intravenous
Reduced existing

fibrin clots in the lung

Post-treatment with

enoxaparin had

limited effect

[1]

Intravenous & Oral
Elevated plasma D-

dimer levels

Similar plasma

exposures of DS-1040
[1]

Intravenous
Augmented plasma D-

dimer level

On top of a silent dose

of recombinant t-PA
[1]

Table 3: Phase I Clinical Trial in Patients with Acute
Ischemic Stroke (AIS) - Pharmacokinetic Parameters

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/29957475/
https://pubmed.ncbi.nlm.nih.gov/29957475/
https://pubmed.ncbi.nlm.nih.gov/29957475/
https://pubmed.ncbi.nlm.nih.gov/29957475/
https://pubmed.ncbi.nlm.nih.gov/29957475/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560596?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dose
(mg)

n
Cmax
(ng/mL)

AUC0–
24hr
(ng·h/m
L)

t½ (h) CL (L/h) Vss (L)
Referen
ce

0.6 6
17.2 ±

6.25

151 ±

40.5
4.61 3.39 17.6 [2]

1.2 11
29.7 ±

7.50

267 ±

61.6

16.8 ±

1.74

3.03 ±

0.23

22.6 ±

2.43
[2]

2.4 10
60.6 ±

11.8

503 ±

154

19.5 ±

10.5

4.62 ±

1.85

43.3 ±

24.4
[2]

4.8 3
141.0 ±

61.7

1320 ±

752

29.7 ±

2.35

3.71 ±

1.73

46.5 ±

16.3
[2]

Data are

expresse

d as

mean ±

standard

deviation.

Table 4: Phase Ib Clinical Trial in Patients with
Intermediate-Risk Pulmonary Embolism (PE) - Bleeding
Events

Treatment
Group

n

Major or
Clinically
Relevant
Nonmajor
Bleeding
Events

Percentage Reference

Placebo 38 1 2.6% [3][4]

DS-1040 (20-80

mg)
87 4 4.6% [3][4]
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Experimental Protocols
Detailed methodologies for key preclinical and clinical studies are outlined below.

In Vitro TAFIa and CPN Inhibition Assays
Objective: To determine the inhibitory activity and selectivity of DS-1040 against human

TAFIa and CPN.

Methodology:

Recombinant human TAFI was activated by thrombin to generate TAFIa.

The enzymatic activity of TAFIa was measured using a synthetic substrate, hippuryl-

arginine.

DS-1040 at various concentrations was incubated with TAFIa, and the inhibition of

substrate hydrolysis was quantified to determine the IC50 value.

A similar protocol was followed for CPN to assess selectivity.[1]

Tissue Factor-Induced Rat Microthrombosis Model
Objective: To evaluate the in vivo efficacy of DS-1040 in reducing fibrin clots.

Methodology:

Microthrombosis was induced in rats by intravenous injection of tissue factor.

DS-1040 was administered either intravenously or orally at specified doses.

The extent of fibrin clot formation in the lungs was quantified.

Plasma D-dimer levels, a marker of fibrinolysis, were measured at various time points.

The effect of DS-1040 was compared to a control group and a group treated with

enoxaparin.[1]
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Experimental Procedure

Induce Microthrombosis
(IV Tissue Factor in Rats)

Administer Treatment
(IV/Oral DS-1040 or Enoxaparin)

Assess Efficacy
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(in Lungs)
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Workflow of the rat microthrombosis model experiment.

Phase I Clinical Trial in Patients with Acute Ischemic
Stroke (AIS)

Objective: To assess the safety, pharmacokinetics, and pharmacodynamics of DS-1040 in

Japanese patients with AIS undergoing thrombectomy.[2]

Study Design: A randomized, placebo-controlled, single-blind, dose-escalation trial.[2]

Patient Population: Patients with AIS due to large vessel occlusion, planned for

thrombectomy within 8 hours of symptom onset.[2]

Treatment: Single intravenous infusion of placebo or DS-1040 (0.6, 1.2, 2.4, or 4.8 mg).[2]

Primary Endpoints:
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Incidence of intracranial hemorrhage (ICH) within 36 hours.[2]

Incidence of major extracranial bleeding within 96 hours.[2]

Pharmacokinetic Analysis: Plasma concentrations of DS-1040 were measured using a

validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]

Pharmacodynamic Assessments: D-dimer levels and TAFIa activity were measured.[2]

Phase Ib Clinical Trial in Patients with Intermediate-Risk
Pulmonary Embolism (PE)

Objective: To evaluate the tolerability and explore the efficacy of DS-1040 in patients with

acute PE.[3][4]

Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[3][4]

Patient Population: Patients with intermediate-risk PE.[3][4]

Treatment: Ascending doses of intravenous DS-1040 (20-80 mg) or placebo, added to

standard anticoagulation with enoxaparin (1 mg/kg twice daily).[3][4]

Primary Endpoint: Number of patients with major or clinically relevant nonmajor bleeding.[3]

[4]

Efficacy Exploration: Percentage change in thrombus volume and right-to-left ventricular

dimensions, assessed using quantitative computed tomography pulmonary angiography

(CTPA) at baseline and after 12 to 72 hours.[3][4]

Clinical Development Pathway
The clinical development of DS-1040 has progressed from first-in-human studies in healthy

volunteers to studies in patient populations with specific thromboembolic diseases.
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Clinical Development of DS-1040
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Logical progression of DS-1040 clinical trials.

Safety and Tolerability
In a first-in-human study with healthy subjects, single ascending intravenous doses of DS-1040

(0.1 mg to 40 mg) were well tolerated, with no serious adverse events reported.[5] Importantly,

bleeding time remained within the normal range for all tested doses.[5] In a Phase I study of

Japanese patients with AIS undergoing thrombectomy, single intravenous doses of DS-1040

(0.6–4.8 mg) were also found to be safe and well tolerated.[2] A Phase Ib study in patients with

acute PE showed that the addition of DS-1040 to standard anticoagulation was not associated

with an increase in bleeding.[3][4]

Conclusion
DS-1040 is a potent and selective TAFIa inhibitor with a promising preclinical and early clinical

profile. Its mechanism of action, which enhances endogenous fibrinolysis, offers a potential

therapeutic advantage in the treatment of thromboembolic diseases. While early clinical studies

have established a favorable safety profile, further research is needed to fully elucidate its
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efficacy in various patient populations. The data and protocols presented in this guide provide a

comprehensive resource for researchers and drug development professionals interested in the

ongoing investigation of DS-1040.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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